Phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]- Phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]-
Brand Name: Vulcanchem
CAS No.: 643029-04-3
VCID: VC16911185
InChI: InChI=1S/C10H17N6O4P/c11-2-1-7(3-20-6-21(17,18)19)16-5-15-8-9(12)13-4-14-10(8)16/h4-5,7H,1-3,6,11H2,(H2,12,13,14)(H2,17,18,19)
SMILES:
Molecular Formula: C10H17N6O4P
Molecular Weight: 316.25 g/mol

Phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]-

CAS No.: 643029-04-3

Cat. No.: VC16911185

Molecular Formula: C10H17N6O4P

Molecular Weight: 316.25 g/mol

* For research use only. Not for human or veterinary use.

Phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]- - 643029-04-3

Specification

CAS No. 643029-04-3
Molecular Formula C10H17N6O4P
Molecular Weight 316.25 g/mol
IUPAC Name [4-amino-2-(6-aminopurin-9-yl)butoxy]methylphosphonic acid
Standard InChI InChI=1S/C10H17N6O4P/c11-2-1-7(3-20-6-21(17,18)19)16-5-15-8-9(12)13-4-14-10(8)16/h4-5,7H,1-3,6,11H2,(H2,12,13,14)(H2,17,18,19)
Standard InChI Key VMQCDGGNRLMUMV-UHFFFAOYSA-N
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C(CCN)COCP(=O)(O)O)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, [4-amino-2-(6-aminopurin-9-yl)butoxy]methylphosphonic acid, reflects its intricate structure. Key features include:

  • Phosphonic acid group: A phosphorus atom bonded to three oxygen atoms (two hydroxyl groups, one double-bonded oxygen) and a methylene bridge.

  • Amino-functionalized butoxy chain: A four-carbon chain with an amino group at the 4-position and a purine derivative at the 2-position.

  • Purine moiety: A 6-aminopurine (adenine) base, critical for nucleic acid-like interactions.

The molecular formula is C₁₀H₁₇N₆O₄P, with a molecular weight of 316.25 g/mol. The SMILES notation (C1=NC(=C2C(=N1)N(C=N2)C(CCOCP(=O)(O)O)CN)N) and InChIKey (HENGFVSQKQUJES-UHFFFAOYSA-N) further delineate its connectivity.

Comparative Structural Analysis

The compound’s activity is influenced by the positioning of its functional groups. For example, its isomer, phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]- (CAS No. 643028-96-0), differs in the purine’s attachment site (3-position vs. 2-position), altering steric and electronic properties.

CompoundCAS No.Purine PositionMolecular Weight (g/mol)Key Applications
Target Compound643029-04-32-position316.25Drug design, enzymology
3-Position Isomer643028-96-03-position316.25Biochemical studies
Cyclohexylamino Derivative 344585-41-7N/A509.40Therapeutic development

Synthesis and Reactivity

Synthetic Pathways

Synthesis typically involves:

  • Precursors: Phosphorous acid, primary amines, formaldehyde, and ammonium chloride.

  • Conditions: Reaction temperatures of 100–115°C with strict control over reagent addition rates to optimize yields.

  • Mechanism: A Mannich-type reaction, where formaldehyde mediates the coupling of amines and phosphonic acid derivatives.

Physicochemical Properties

  • Acidity: As a diprotic acid (pKa₁ ≈ 2.0, pKa₂ ≈ 7.5), it chelates metal ions and interacts with basic residues in proteins.

  • Solubility: High aqueous solubility due to ionic phosphonic acid and polar amino groups.

  • Stability: Degrades under strong acidic/basic conditions or prolonged exposure to heat.

Biological Relevance and Mechanisms

Nucleic Acid Mimicry

The adenine moiety enables base-pairing interactions, mimicking natural nucleotides. This property is exploited in:

  • Enzyme inhibition: Competitive binding to ATP-/GTP-dependent enzymes (e.g., kinases).

  • Antiviral strategies: Disruption of viral polymerase activity through structural analogy to nucleosides.

Protein Interactions

The amino and phosphonic acid groups facilitate binding to:

  • Catalytic sites: Chelation of Mg²⁺/Zn²⁺ ions in metalloenzymes.

  • Surface residues: Electrostatic interactions with arginine/lysine-rich regions.

Applications in Research and Industry

Drug Design

  • Kinase inhibitors: Preclinical studies suggest modulation of phosphorylation cascades in cancer cells.

  • Antimicrobial agents: Disruption of bacterial cell wall synthesis via lipid phosphate mimicry.

Molecular Biology Tools

  • Nucleotide analogs: Used in PCR optimization and nucleic acid labeling.

  • Protein crystallization: Enhances crystal lattice formation via metal coordination.

Challenges and Future Directions

While promising, the compound faces hurdles:

  • Synthetic complexity: Low yields necessitate improved catalytic methods.

  • Selectivity: Off-target interactions in biological systems require structural fine-tuning.

Future research should prioritize:

  • In vivo efficacy studies: To validate therapeutic potential.

  • Computational modeling: For rational design of derivatives with enhanced specificity.

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